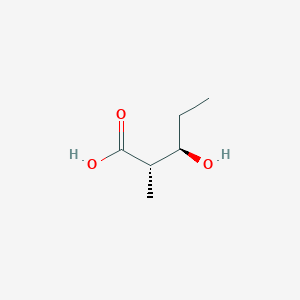

(2S,3R)-3-hydroxy-2-methylpentanoic acid

CAS No.:

Cat. No.: VC1875556

Molecular Formula: C6H12O3

Molecular Weight: 132.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H12O3 |

|---|---|

| Molecular Weight | 132.16 g/mol |

| IUPAC Name | (2S,3R)-3-hydroxy-2-methylpentanoic acid |

| Standard InChI | InChI=1S/C6H12O3/c1-3-5(7)4(2)6(8)9/h4-5,7H,3H2,1-2H3,(H,8,9)/t4-,5+/m0/s1 |

| Standard InChI Key | NVIHALDXJWGLFD-CRCLSJGQSA-N |

| Isomeric SMILES | CC[C@H]([C@H](C)C(=O)O)O |

| SMILES | CCC(C(C)C(=O)O)O |

| Canonical SMILES | CCC(C(C)C(=O)O)O |

Introduction

Chemical Identity and Basic Properties

(2S,3R)-3-hydroxy-2-methylpentanoic acid is characterized by its specific molecular structure and chemical identifiers. The compound features a pentanoic acid backbone with a methyl group at the C-2 position and a hydroxyl group at the C-3 position, both with defined stereochemistry.

| Property | Value |

|---|---|

| Molecular Formula | C6H12O3 |

| Molecular Weight | 132.16 g/mol |

| CAS Registry Number | 77405-43-7 |

| IUPAC Name | (2S,3R)-3-hydroxy-2-methylpentanoic acid |

| Common Synonyms | (2S,3R)-2-methyl-3-hydroxypentanoic acid, (2S,3R)-3-hydroxy-2-methylvaleric acid |

| ChEBI ID | CHEBI:55434 |

| Lipid Maps ID | LMFA01050443 |

| Other Identifiers | Metabolomics Workbench ID: 58830, Nikkaji Number: J1.554.849E, Wikidata: Q27124290 |

Structural Characteristics and Stereochemistry

Molecular Structure

The compound contains two stereocenters at positions C-2 and C-3, resulting in a specific three-dimensional arrangement. The (2S,3R) designation indicates the absolute configuration at these positions, which is critical for its biological activity and chemical behavior.

Stereochemical Significance

The stereochemistry of (2S,3R)-3-hydroxy-2-methylpentanoic acid plays a crucial role in its properties. The (2S) configuration at the alpha carbon and the (3R) configuration at the beta carbon create a specific spatial arrangement that influences:

-

Molecular recognition in biological systems

-

Interaction with enzymes and receptors

-

Chemical reactivity patterns

-

Physical properties compared to its stereoisomers

The specific stereochemistry is particularly important when considering potential applications in asymmetric synthesis, where stereoselective reactions are paramount .

Chemical Properties

Physical Characteristics

As a hydroxy fatty acid, (2S,3R)-3-hydroxy-2-methylpentanoic acid exhibits characteristic physical properties that distinguish it from other organic acids:

| Property | Description |

|---|---|

| Physical State | Typically a solid at room temperature |

| Solubility | Soluble in polar organic solvents; limited solubility in water |

| pKa | Comparable to other alpha-substituted carboxylic acids |

| Optical Activity | Optically active due to its chiral centers |

Chemical Reactivity

The compound's reactivity is influenced by both its carboxylic acid group and its hydroxyl functionality:

-

The carboxylic acid group can undergo typical reactions including esterification, amidation, and reduction

-

The hydroxyl group at C-3 can be derivatized through esterification, oxidation, or dehydration

-

The presence of the methyl group at C-2 affects the acidity of the carboxylic acid and introduces steric factors that influence reaction rates and selectivity

Classification and Relationship to Other Compounds

(2S,3R)-3-hydroxy-2-methylpentanoic acid belongs to several important chemical classifications:

-

Diketides, representing building blocks in polyketide biosynthesis

-

3-hydroxy monocarboxylic acids, a class of compounds with distinctive chemical properties

-

Hydroxy fatty acids, which have numerous biological functions

This compound is structurally related to several other hydroxylated carboxylic acids, including:

-

(2S,3R)-3-hydroxy-2-methylbutanoic acid (with one fewer carbon in the main chain)

-

(2R,3R)-2-hydroxy-3-methylpentanoic acid (a stereoisomer with different configuration)

-

(2S,3R)-2-amino-3-hydroxy-4-methylpentanoic acid (an amino analog with an additional methyl group)

Synthesis Methods

General Synthetic Approaches

Several methods have been developed for the stereoselective synthesis of (2S,3R)-3-hydroxy-2-methylpentanoic acid, though specific literature on this exact compound is limited. Related compounds with similar stereochemical patterns suggest the following approaches:

Aldol Condensation

Stereoselective aldol reactions have been successfully employed to synthesize related 3-hydroxy-2-methylpentanoic acid derivatives. These reactions typically involve:

-

Use of chiral auxiliaries to control stereochemistry

-

Careful selection of reaction conditions to favor the desired stereoisomer

-

Subsequent manipulation of functional groups to achieve the target molecule

Asymmetric Reduction

Another common approach involves the asymmetric reduction of appropriate ketone precursors:

-

Reduction of 2-methyl-3-oxopentanoic acid derivatives using chiral catalysts

-

Employment of stereoselective reducing agents (e.g., chiral borane complexes)

Enzymatic and Biocatalytic Methods

Research on polyketide biosynthesis systems suggests that (2S,3R)-3-hydroxy-2-methylpentanoic acid and related structures can be produced through enzymatic pathways:

-

Ketoreductase (KR) domains from polyketide synthase (PKS) systems may generate the specific stereochemistry at the hydroxyl position

-

Methyl transferases or methylating domains may install the methyl group with the required stereochemistry

-

Engineered biocatalytic systems might be developed for the production of this compound

Occurrence and Biological Relevance

Natural Occurrence

While specific information about the natural occurrence of (2S,3R)-3-hydroxy-2-methylpentanoic acid is limited in the provided search results, research on related compounds suggests potential relevance:

-

As a possible intermediate or building block in polyketide biosynthesis

-

As a metabolite in certain microbial systems

-

As a component in specialized lipid structures

Role in Polyketide Biosynthesis

The structural features of (2S,3R)-3-hydroxy-2-methylpentanoic acid align with typical intermediates in polyketide biosynthesis pathways:

-

The specific stereochemistry at positions C-2 and C-3 is consistent with the action of specific ketoreductase domains in polyketide synthases

-

The 2-methyl-3-hydroxy pattern is a common motif in many complex polyketide natural products

-

Understanding the synthesis and properties of this compound may provide insights into polyketide biosynthetic mechanisms

Analytical Methods and Characterization

Various analytical techniques can be employed for the identification and characterization of (2S,3R)-3-hydroxy-2-methylpentanoic acid:

| Analytical Technique | Application |

|---|---|

| Nuclear Magnetic Resonance (NMR) | Structure elucidation, stereochemical assignment, purity assessment |

| Mass Spectrometry (MS) | Molecular weight confirmation, fragmentation pattern analysis |

| Infrared Spectroscopy (IR) | Functional group identification (carboxylic acid, hydroxyl) |

| X-ray Crystallography | Absolute configuration determination (for crystalline derivatives) |

| Chiral HPLC | Enantiomeric purity assessment, separation from stereoisomers |

| Optical Rotation | Confirmation of optical activity and comparison with literature values |

The compound can be characterized by its specific spectral properties:

-

Characteristic 1H NMR signals for the methyl groups, methine protons adjacent to the hydroxyl group, and the alpha-methine proton

-

13C NMR signals for the carbonyl carbon, hydroxyl-bearing carbon, and methyl-bearing alpha carbon

-

Mass spectral fragmentation patterns consistent with hydroxylated carboxylic acids

Comparison with Stereoisomers and Related Compounds

The properties of (2S,3R)-3-hydroxy-2-methylpentanoic acid can be compared with its stereoisomers and structurally related compounds to understand structure-property relationships:

| Compound | Structural Difference | Notable Distinctions |

|---|---|---|

| (2R,3R)-2-hydroxy-3-methylpentanoic acid | Different configuration at C-2 | Different optical rotation, potentially different biological activity |

| (2S,3S)-3-hydroxy-2-methylpentanoic acid | Different configuration at C-3 | Altered spatial arrangement of hydroxyl group |

| (2S,3R)-3-hydroxy-2-methylbutanoic acid | One carbon shorter chain | Lower molecular weight, potentially different solubility properties |

| (2S,3R)-2-amino-3-hydroxy-4-methylpentanoic acid | Amino group at C-2 instead of methyl | Higher polarity, zwitterionic character at physiological pH |

These comparisons highlight the critical importance of stereochemistry and subtle structural modifications in determining the physical, chemical, and potentially biological properties of these compounds .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume